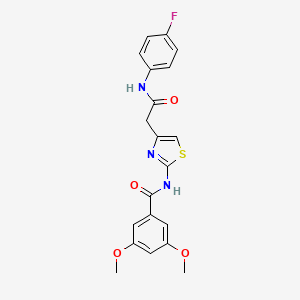

N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This particular compound features a thiazole ring, a fluorophenyl group, and a dimethoxybenzamide moiety, making it a molecule of interest in medicinal chemistry and drug development.

Preparation Methods

The synthesis of N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps :

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with an appropriate aldehyde or ketone under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction between a bromothiazole intermediate and 4-fluorophenylboronic acid.

Attachment of the Dimethoxybenzamide Moiety: The final step involves the acylation of the thiazole derivative with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide undergoes various chemical reactions, including :

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions.

Scientific Research Applications

Research indicates that N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide exhibits various biological activities:

Anticancer Activity

Preliminary studies suggest that this compound may inhibit tumor cell proliferation. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest. For example, compounds with similar thiazole structures have shown significant activity against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7) using the Sulforhodamine B assay .

Antimicrobial Properties

The compound has shown promise in inhibiting the growth of certain bacterial strains, suggesting potential applications in treating infections. Studies have evaluated its antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of efficacy .

Case Study 1: Anticancer Screening

In a study evaluating the anticancer properties of thiazole derivatives, a series of compounds were synthesized and screened against various cancer cell lines. Among them, this compound showed promising results in inhibiting cell proliferation in MCF7 cells, with IC50 values indicating significant potency compared to control agents .

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial properties of thiazole derivatives. The compound demonstrated significant inhibitory effects against multiple bacterial strains, including both Gram-positive and Gram-negative organisms. This suggests its potential for development into new antimicrobial therapies, especially in the context of rising antibiotic resistance .

Mechanism of Action

The mechanism of action of N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets :

Enzyme Inhibition: The compound inhibits enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer cell proliferation.

Apoptosis Induction: It induces apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria.

Anti-inflammatory Pathways: The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and reducing the activation of nuclear factor-kappa B (NF-κB).

Comparison with Similar Compounds

N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide can be compared with other thiazole derivatives :

Dasatinib: A well-known tyrosine kinase inhibitor used in cancer treatment. Both compounds share the thiazole ring but differ in their substituents and specific enzyme targets.

Alpelisib: Another anticancer agent that targets the PI3K pathway. While it also contains a thiazole ring, its structure and mechanism of action differ from this compound.

2-Aminothiazole Derivatives: These compounds exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties, similar to this compound, but with variations in their chemical structures and specific applications.

Biological Activity

N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structural arrangement that includes a thiazole ring, a fluorophenyl group, and methoxy-substituted benzamide functionalities. Its molecular formula is C20H18FN3O4S and it has a molecular weight of 415.4 g/mol .

Structural Characteristics

| Property | Details |

|---|---|

| Molecular Formula | C20H18FN3O4S |

| Molecular Weight | 415.4 g/mol |

| CAS Number | 941943-43-7 |

The presence of the fluorine atom enhances its lipophilicity, which may influence its biological activity and pharmacokinetics, making it an attractive candidate for further research .

This compound exhibits various biological activities primarily attributed to its interaction with specific biological targets. The thiazole derivatives are known for their potential in treating conditions such as cancer, diabetes, and infections due to their ability to interact with enzymes or receptors involved in disease pathways .

Antitumor Activity

Research indicates that compounds similar to this compound can inhibit tumor growth effectively. For instance, studies on related thiazole derivatives have shown promising results in vitro against various cancer cell lines, suggesting that this compound may also possess significant antitumor properties.

Case Studies

- In Vitro Studies : A study reported that thiazole derivatives exhibited IC50 values in the micromolar range against HepG2 liver cancer cells, indicating potential effectiveness as anticancer agents .

- In Vivo Studies : In xenograft models, similar compounds demonstrated tumor growth inhibition rates exceeding 40%, showcasing their potential for therapeutic applications in oncology .

Other Biological Activities

Beyond antitumor effects, this compound may exhibit other pharmacological activities:

- Antimicrobial Activity : Thiazole derivatives are often investigated for their antibacterial and antifungal properties.

- Enzyme Inhibition : Research suggests that this compound could act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer progression and other diseases .

Pharmacological Profiles

The pharmacological profiles of this compound have been explored through various studies:

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that this compound stands out due to its specific combination of thiazole and acetamide functionalities along with a fluorinated aromatic ring. This unique structure may provide distinct pharmacological profiles compared to similar compounds.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Compound A | Thiazole ring | Antibacterial properties |

| Compound B | Piperidine addition | Neuroprotective effects |

Properties

IUPAC Name |

N-[4-[2-(4-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O4S/c1-27-16-7-12(8-17(10-16)28-2)19(26)24-20-23-15(11-29-20)9-18(25)22-14-5-3-13(21)4-6-14/h3-8,10-11H,9H2,1-2H3,(H,22,25)(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADXPPSZCOFKGNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.